molecular formula C9H12O2S B14428518 5-tert-Butoxythiophene-2-carbaldehyde CAS No. 86052-35-9

5-tert-Butoxythiophene-2-carbaldehyde

Cat. No.: B14428518
CAS No.: 86052-35-9
M. Wt: 184.26 g/mol
InChI Key: YBDIITZERKHFOB-UHFFFAOYSA-N
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Description

5-tert-Butoxythiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The tert-butoxy group at the 5-position and the formyl group at the 2-position make this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the formylation of 5-tert-butoxythiophene using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Industrial Production Methods

Industrial production methods for 5-tert-Butoxythiophene-2-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butoxythiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 5-tert-Butoxythiophene-2-carboxylic acid.

    Reduction: 5-tert-Butoxythiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-tert-Butoxythiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-Butoxythiophene-2-carbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the formyl group is converted to a hydroxymethyl group through the transfer of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butoxythiophene-2-carbaldehyde is unique due to the presence of both the tert-butoxy group and the formyl group, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

86052-35-9

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]thiophene-2-carbaldehyde

InChI

InChI=1S/C9H12O2S/c1-9(2,3)11-8-5-4-7(6-10)12-8/h4-6H,1-3H3

InChI Key

YBDIITZERKHFOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(S1)C=O

Origin of Product

United States

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